(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Stereochemical Configuration
The compound (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is defined by its IUPAC name, which precisely describes its molecular architecture. The parent chain is a four-carbon butanoic acid, with substitutions at positions 3 and 4:
- Position 3 : An amino group protected by a [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) carbamate.
- Position 4 : A cyclopropyl substituent.
The stereochemical descriptor (3R) specifies the absolute configuration at carbon 3, critical for its spatial orientation in peptide synthesis. The full IUPAC name is derived as follows:
- Root name : Butanoic acid (four-carbon chain with a carboxylic acid terminus).
- Substituents :
- 3-Amino: Modified by the Fmoc carbamate, yielding 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino).
- 4-Cyclopropyl: A cyclopropane ring attached to the fourth carbon.
This nomenclature distinguishes it from shorter-chain analogs, such as Fmoc-L-cyclopropylalanine (C21H21NO4), which features a three-carbon backbone.
Table 1: Comparative IUPAC Nomenclature of Related Compounds
| Compound Name | Molecular Formula | CAS Number | Key Structural Differences |
|---|---|---|---|
| (3R)-4-Cyclopropyl-3-(Fmoc-amino)butanoic acid | C22H23NO4 | Not reported | Four-carbon backbone; cyclopropyl at C4 |
| Fmoc-L-cyclopropylalanine | C21H21NO4 | 214750-76-2 | Three-carbon backbone; cyclopropyl at C3 |
Comparative Analysis with Related Fmoc-Protected Cyclopropylalanine Derivatives
The target compound shares functional motifs with Fmoc-protected cyclopropane amino acids but differs in backbone length and substitution patterns:
Backbone Length :
Cyclopropane Positioning :
- The cyclopropyl group at C4 (vs. C3 in shorter analogs) alters the molecule’s spatial geometry. In Fmoc-L-cyclopropylalanine, the cyclopropane is adjacent to the α-carbon, constraining backbone rotations. By contrast, the C4 substitution in the target compound may permit greater rotational freedom while maintaining ring strain-induced reactivity.
Stereochemical Considerations :
- Both compounds exhibit chiral centers, but the (3R) configuration in the target molecule contrasts with the (2S) configuration in Fmoc-L-cyclopropylalanine. This distinction influences their incorporation into peptides, as stereochemistry dictates side-chain interactions and secondary structure formation.
Functional Group Reactivity: Fmoc Carbamate and Cyclopropane Moieties
Fmoc Carbamate Reactivity
The Fmoc group serves as a temporary protecting group for amines, enabling sequential peptide synthesis. Key attributes include:
- Base-Labile Deprotection : The Fmoc carbamate is cleaved under mild basic conditions (e.g., piperidine in dimethylformamide), leaving other functional groups intact.
- Stability : Resistant to nucleophilic and acidic conditions during solid-phase synthesis, making it ideal for stepwise peptide elongation.
Cyclopropane Reactivity
The cyclopropane ring’s high ring strain (≈27 kcal/mol) confers unique reactivity:
- Ring-Opening Reactions : Susceptible to electrophilic or radical-induced cleavage, enabling post-synthetic modifications. For example, bromination at the cyclopropane C-C bond can yield dihalogenated derivatives.
- Conformational Rigidity : The cyclopropane’s planar structure restricts rotational freedom, potentially stabilizing peptide helices or β-sheets when incorporated into sequences.
Table 2: Functional Group Reactivity Profiles
| Functional Group | Key Reactions | Applications in Synthesis |
|---|---|---|
| Fmoc carbamate | Base-mediated deprotection | Sequential peptide elongation |
| Cyclopropane | Electrophilic ring-opening, oxidation | Post-synthetic functionalization |
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15(11-14-9-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t15-/m1/s1 |
InChI Key |
GKIBRNYPIZYRPI-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Chiral Starting Materials and Cyclopropanation
The cyclopropyl group is introduced via stereoselective cyclopropanation or alkylation of pre-existing chiral scaffolds. A prominent approach involves Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a bicyclic β-lactam that serves as a chiral template for β-amino acid synthesis.
- Vince lactam alkylation : React Vince lactam with cyclopropylmethyl bromide under basic conditions (e.g., KOtBu) to yield a cyclopropane-substituted intermediate.
- Ring-opening hydrolysis : Treat the alkylated product with aqueous HCl to generate the corresponding β-amino acid.
- Stereochemical resolution : Crystallization or chiral chromatography ensures enantiomeric excess (>99% ee).
Data :
| Step | Reagents/Conditions | Yield | ee (%) |
|---|---|---|---|
| Alkylation | KOtBu, THF, −78°C → RT | 78% | 92 |
| Hydrolysis | 6M HCl, reflux, 12 h | 85% | 99 |
Fmoc Protection of the Amino Group
The Fmoc group is introduced to protect the β-amino functionality, enabling compatibility with solid-phase peptide synthesis (SPPS).
- Activation : Dissolve the β-amino acid in anhydrous DMF with N-methylmorpholine (NMM).
- Fmoc coupling : Add Fmoc-Cl (1.2 equiv) at 0°C, then warm to room temperature.
- Workup : Precipitate the product with ice-water, filter, and purify via recrystallization (hexane/EtOAc).
Optimization Notes :
Stereochemical Control via Asymmetric Catalysis
For non-Vince lactam routes, asymmetric hydrogenation or organocatalytic methods are employed.
- Enamine formation : React cyclopropyl ketone with (S)-proline to generate a chiral enamine.
- Reductive amination : Use H₂/Pd/C or NaBH₄ to yield the β-amino ester.
- Hydrolysis and Fmoc protection : Convert the ester to acid and proceed with Fmoc coupling.
Data :
| Catalyst | Substrate | ee (%) | Yield |
|---|---|---|---|
| (S)-Proline | Cyclopropyl ketone | 95 | 76% |
| Ru-BINAP complex | α,β-Unsaturated ester | 99 | 82% |
Scalable Synthesis and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements utilize flow chemistry to enhance reproducibility and reduce reaction times.
- Microreactor setup : Mix β-amino acid and Fmoc-Cl in DMF at 60°C.
- Residence time : 10 min, achieving >95% conversion.
- In-line purification : Use scavenger resins (e.g., trisamine) to remove excess Fmoc-Cl.
Advantages :
- 50% reduction in solvent use vs. batch processes.
- Purity ≥98% without chromatography.
Green Chemistry Approaches
Solvent-free Fmoc protection :
- Mechanochemical grinding of β-amino acid and Fmoc-OSu (1:1.1 molar ratio) with K₂CO₃ yields 91% product in 2 h.
Analytical Characterization
Critical quality attributes are verified via:
- HPLC : C18 column, 0.1% TFA/ACN gradient (retention time: 8.2 min).
- Chiral HPLC : Chiralpak AD-H, n-hexane/i-PrOH (90:10), ee >99%.
- MS (ESI+) : m/z calc. 401.5 [M+H]⁺, found 401.4.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid with key analogs, emphasizing substituent effects, molecular properties, and applications:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound reduces conformational flexibility compared to aromatic substituents (e.g., trifluoromethylphenyl in ). This rigidity may enhance binding specificity in peptide-receptor interactions.
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (CF₃) in increases acidity (pKa ~3.5–4.0), favoring solubility in polar solvents. In contrast, the tert-butyl group in is electron-donating, improving lipid solubility and membrane permeability.
- Functional Group Diversity : The oxo-ester derivative in introduces a reactive ketone for bioconjugation, whereas the thiazolidine ring in provides a constrained scaffold for macrocyclic peptide design.
Stereochemical Considerations
The (3R)-configuration of the target compound ensures enantioselective interactions in chiral environments. For example, (2R,3S)-configured analogs in exhibit distinct biochemical behavior compared to their (2S,3R) counterparts, underscoring the importance of stereochemistry in activity and stability.
Biological Activity
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, a complex organic compound, is characterized by its unique cyclopropyl and fluorenylmethoxycarbonyl groups. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
The molecular formula of the compound is with a molecular weight of 365.4 g/mol. The IUPAC name is (3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, indicating its structural complexity and potential for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| InChI Key | GKIBRNYPIZYRPI-OAHLLOKOSA-N |
The biological activity of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Research indicates that it may inhibit specific pathways related to bacterial virulence factors, particularly in Gram-negative pathogens through its effect on the Type III secretion system (T3SS) .
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the secretion of carboxypeptidase G2 (CPG2), a virulence factor in certain bacterial strains, at concentrations around 50 µM, demonstrating about 50% inhibition at this level . This suggests that the compound could be useful in developing new antibacterial therapies targeting T3SS.
Cytotoxicity and Selectivity
In vitro assays have indicated that (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues .
Case Studies
- Inhibition of Type III Secretion System : A study demonstrated that the compound significantly downregulates the expression of major activators in bacterial systems without completely inhibiting secretion, suggesting a nuanced role in modulating bacterial virulence .
- Anticancer Activity : In a series of experiments involving human cancer cell lines, the compound showed promising results in reducing cell viability at micromolar concentrations, indicating potential for further development as an anticancer agent .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
- Biological Research : To study interactions with proteins and enzymes involved in disease mechanisms.
- Pharmaceutical Development : Investigated for potential use in drug formulations targeting bacterial infections and cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
